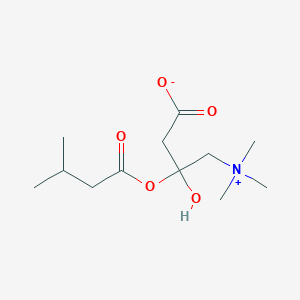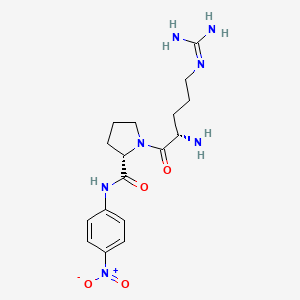
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex molecules often involves multi-step reactions, starting from simpler precursors. A related study reports on the synthesis and characterization of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, highlighting the use of guanidinium nitrate salt and corresponding enaminone in its construction. This process demonstrates the intricate steps involved in synthesizing complex molecules, likely applicable to our compound of interest (Moreno-Fuquen et al., 2021).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray diffraction and spectroscopy. The study by Moreno-Fuquen et al. (2021) also delves into the crystal structure and spectroscopic properties, providing insights into the molecular interactions and structural characteristics that could be mirrored in the molecular structure analysis of our compound.
Chemical Reactions and Properties
Chemical reactions and properties of complex molecules are influenced by their functional groups and molecular structure. For instance, the ene reaction and Diels–Alder cycloaddition discussed in the synthesis of 8-substituted guanines and 6-substituted pteridinones reveal the reactive nature of acylamino-nitrosopyrimidines, suggesting similar reactivity patterns might be observed with our compound due to the presence of functional groups such as guanidinopentanoyl and nitrophenyl (Steinlin & Vasella, 2008).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are crucial for understanding a compound's behavior in different environments. The synthesis and characterization of related compounds provide a foundation for predicting the physical properties of our compound, as seen in the analysis of crystalline structures and solubility patterns in studies like those by Moreno-Fuquen et al. (2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for the compound's applications. The study on guanidinyl pyrrolidines as bifunctional catalysts, for instance, highlights the impact of structure on catalytic activity and could inform the chemical properties analysis of our target compound (Pansare & Lingampally, 2009).
科学的研究の応用
Antitumor Activity and Drug Discovery
Imidazole derivatives, including those structurally related to (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, have been extensively reviewed for their antitumor activities. These compounds, some of which have progressed to preclinical testing, exhibit a range of biological properties making them candidates for new antitumor drugs. Their structural features are crucial for the synthesis of compounds with diversified biological activities, highlighting the importance of nitrogen heterocycles in medicinal chemistry (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Pyrrolidine in Drug Discovery
The pyrrolidine scaffold, a core structural element in (S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide, is extensively used in drug discovery due to its versatility and the ability to explore pharmacophore space efficiently. The non-planarity of the pyrrolidine ring, due to its sp3 hybridization, contributes to the stereochemistry of molecules and enhances three-dimensional coverage, which is pivotal in the design of bioactive molecules. This review underscores the significance of the pyrrolidine ring in developing compounds with selective target activity, providing a solid foundation for the creation of novel biologically active compounds (Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A., 2021).
特性
IUPAC Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4/c18-13(3-1-9-21-17(19)20)16(26)23-10-2-4-14(23)15(25)22-11-5-7-12(8-6-11)24(27)28/h5-8,13-14H,1-4,9-10,18H2,(H,22,25)(H4,19,20,21)/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMFVSMNETWFNX-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-((S)-2-Amino-5-guanidinopentanoyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

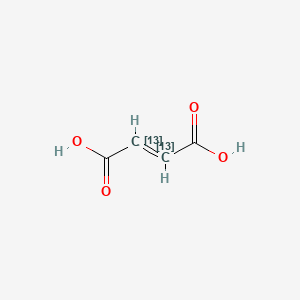
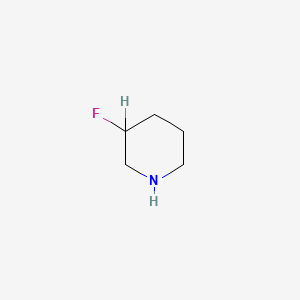

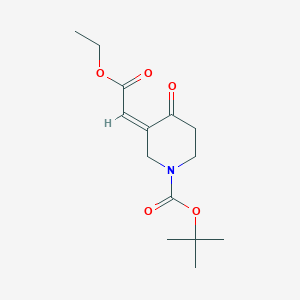

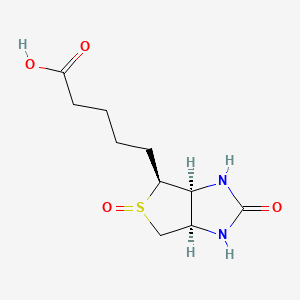
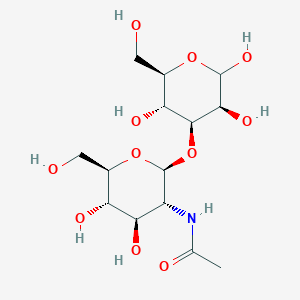
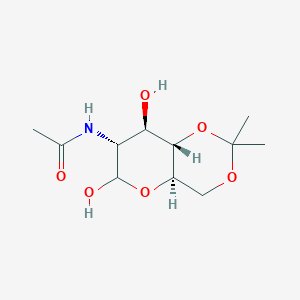
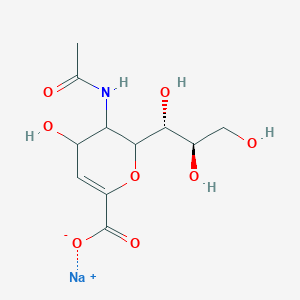
![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)
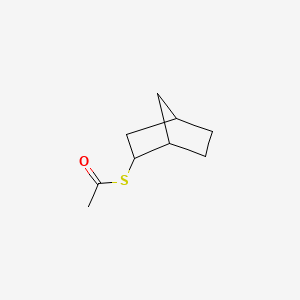
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)
